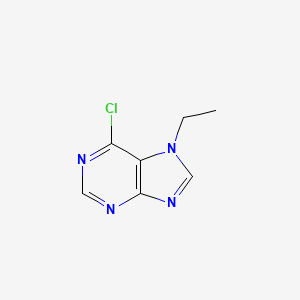

6-Chloro-7-ethyl-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-ethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWWPYQXXWKSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 7 Ethyl 7h Purine and Analogues

Precursor Compounds and Starting Material Synthesis

The primary and most direct precursor for the synthesis of 6-chloro-7-ethyl-7H-purine is 6-chloropurine (B14466) . The synthesis of 6-chloropurine itself is a key preliminary step, typically starting from more common purine (B94841) derivatives like hypoxanthine.

A prevalent method for the synthesis of 6-chloropurine involves the chlorination of hypoxanthine. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. The reaction converts the hydroxyl group at the C6 position of hypoxanthine into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. Alternative methods may utilize other chlorinating reagents like bis(trichloromethyl)carbonate in an organic solvent.

The purine ring system itself can be constructed through various multi-step sequences, often starting from pyrimidine-based precursors. For instance, appropriately substituted diaminopyrimidines can be cyclized to form the imidazole (B134444) portion of the purine scaffold. While not a direct route to this compound, these de novo synthesis pathways are fundamental to the broader chemistry of purine analogues.

| Starting Material | Reagent(s) | Product | Purpose |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | 6-Chloropurine | Direct precursor for alkylation |

| Acetyl Hypoxanthine | POCl₃, Tertiary Amine | 6-Chloropurine | Alternative precursor synthesis |

| Substituted Pyrimidines | Various | Purine Scaffold | Fundamental synthesis of the core ring system |

Regioselective N7-Alkylation Strategies for 6-Chloropurine Derivatives

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the ethylation reaction. The purine ring has two primary sites for alkylation: the N7 and N9 positions of the imidazole ring. The relative reactivity of these sites is influenced by electronic and steric factors, as well as reaction conditions.

The most straightforward approach to ethylation is the direct reaction of 6-chloropurine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. acs.orgnih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicycloundec-7-ene (DBU).

However, this direct alkylation method typically lacks high regioselectivity and often results in a mixture of the N7-ethyl and N9-ethyl isomers. acs.orgnih.gov The ratio of these products can be difficult to control, and their separation can be challenging, often requiring chromatographic techniques. In many cases, the N9 isomer is the major product due to its greater thermodynamic stability. nih.gov

Advanced strategies have been developed to enhance N7-regioselectivity, particularly for bulky alkyl groups. One such method involves the use of a silylating agent, like N,O-bis(trimethylsilyl)acetamide (BSA), to first prepare a silylated purine derivative. nih.gov This intermediate is then reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or titanium tetrachloride (TiCl₄). researchgate.netnih.gov

This silylation method, often referred to as the Vorbrüggen method in nucleoside synthesis, can favor the formation of the N7 isomer under kinetically controlled conditions, especially with sterically demanding tertiary alkyl halides. nih.gov The Lewis acid is thought to coordinate with the purine ring, directing the incoming alkyl group to the N7 position. However, it has been reported that this specific silylation-Lewis acid protocol is less effective or fails for primary and secondary alkyl halides like ethyl bromide, limiting its direct applicability for the synthesis of this compound. acs.org

The ratio of N7 to N9 isomers in alkylation reactions is highly dependent on the reaction conditions, which can be optimized to favor the desired N7 product. nih.gov

Temperature: Lower reaction temperatures generally favor the formation of the N7-alkylated product, which is the kinetic isomer. Higher temperatures can lead to the equilibration of the N7 isomer to the more thermodynamically stable N9 isomer. nih.gov

Solvent Systems: The polarity of the solvent can influence the reaction's regioselectivity. Aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and 1,2-dichloroethane (DCE) are commonly used. Studies on similar alkylations have shown that the choice between solvents like DCE and ACN can significantly impact the product distribution and reaction rate. nih.gov

Reaction Time: Shorter reaction times are often employed to isolate the kinetically favored N7 product before it has a chance to rearrange or equilibrate to the N9 isomer. acs.org

The following table summarizes the general influence of reaction parameters on the regioselectivity of purine alkylation.

| Parameter | Condition Favoring N7 (Kinetic) | Condition Favoring N9 (Thermodynamic) |

| Temperature | Low (e.g., room temperature or below) | High |

| Reaction Time | Short | Long |

| Base | Strong, hindered bases may influence selectivity | Weaker bases or reversible conditions |

| Solvent | Can be optimized (e.g., DCE) | Can be optimized (e.g., ACN) |

The competition between N7 and N9 alkylation is a classic example of kinetic versus thermodynamic control. udel.edu

N7-Alkylation (Kinetic Pathway): The N7 position is often the site of initial attack by the electrophile (the ethyl group), making it the kinetically favored product. This is partly due to the higher electron density and greater accessibility of the lone pair on the N7 nitrogen. Reactions controlled by the rate of formation, typically under milder conditions (lower temperature, shorter time), will yield a higher proportion of the N7 isomer. acs.org

N9-Alkylation (Thermodynamic Pathway): The N9-alkylated purine is generally the more stable isomer. nih.gov This increased stability is attributed to factors including aromaticity and reduced steric strain. If the reaction conditions allow for reversibility (e.g., higher temperatures, longer reaction times, or the presence of a Lewis acid that can facilitate isomer migration), the initially formed N7 product can revert to the starting materials or an intermediate, which then proceeds to form the more stable N9 product. nih.gov In some cases, steric hindrance at the C6 position of the purine can shield the N7 position, leading to preferential N9 alkylation even under direct alkylation conditions. nih.gov

Chemical Modifications at the C6 Position of 7-Ethyl-7H-Purine Scaffold

Once this compound is synthesized, the chloro group at the C6 position serves as a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the purine ring system activates the C6 position for attack by nucleophiles.

This allows for the creation of a diverse library of 7-ethyl-7H-purine analogues with various substituents at the C6 position. Common transformations include:

Substitution with O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or hydroxides can introduce alkoxy or hydroxyl groups, respectively. For instance, alkaline hydrolysis can convert the 6-chloro group to a 6-hydroxyl group, yielding a 7-ethylhypoxanthine derivative. nih.gov

Substitution with S-Nucleophiles: Thiolates or sodium hydrosulfide can be used to install thioether or thiol groups.

Substitution with N-Nucleophiles: A wide variety of primary and secondary amines can displace the chloride to form 6-aminopurine derivatives. This is one of the most common modifications, allowing for the synthesis of analogues of biologically important adenines. Reactions are often carried out by heating the chloropurine with the desired amine in a solvent like n-butanol, sometimes with an added base such as diisopropylethylamine (DIPEA). nih.gov

Substitution with C-Nucleophiles: Carbon-based nucleophiles, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), can be employed to form a C-C bond at the C6 position, leading to 6-alkyl, 6-aryl, or 6-alkenyl purine derivatives. Direct arylation with activated aromatics promoted by AlCl₃ has also been reported for 6-chloropurines.

| Nucleophile Type | Example Reagent | C6-Substituent |

| Oxygen | Sodium methoxide (NaOMe) | Methoxy (-OCH₃) |

| Nitrogen | Ammonia (NH₃), Benzylamine | Amino (-NH₂), Benzylamino |

| Sulfur | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Carbon | Phenylboronic acid (Suzuki coupling) | Phenyl (-C₆H₅) |

Nucleophilic Substitution Reactions at C6 (e.g., with O, S, N, and C nucleophiles)

The chlorine atom at the C6 position of the purine ring is susceptible to displacement by a variety of nucleophiles. This classical SNAr reaction is a cornerstone for the synthesis of C6-substituted purine derivatives. The electron-withdrawing nature of the purine ring system facilitates this substitution.

Oxygen Nucleophiles: Reactions with O-nucleophiles, such as alcohols and phenols, are typically conducted in the presence of a base to generate the more nucleophilic alkoxide or phenoxide. researchgate.net These reactions often require elevated temperatures and can use the alcohol as both the reagent and the solvent. researchgate.net For instance, the reaction of 6-chloropurine derivatives with phenols can be facilitated by microwave irradiation, significantly reducing reaction times.

Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are potent nucleophiles that readily displace the C6-chloro substituent to form 6-thioether purine derivatives. These reactions are generally efficient and proceed under mild conditions.

Nitrogen Nucleophiles: Amines are the most common class of nucleophiles used for the C6 functionalization of 6-chloropurines. A vast library of 6-aminopurine derivatives has been synthesized by reacting 6-chloropurines with primary and secondary amines. These reactions may be carried out under conventional heating or, more efficiently, using microwave assistance. nih.govscielo.br The use of a base like diisopropylethylamine (DIPEA) is common to neutralize the HCl generated during the reaction. nih.gov

Carbon Nucleophiles: The formation of C-C bonds at the C6 position is more challenging but can be achieved using organometallic reagents or through specialized catalytic systems. For example, photoredox/nickel dual catalysis enables the cross-coupling of 6-chloropurines with alkyl bromides, providing a direct method for installing alkyl groups. nih.gov

The table below summarizes typical nucleophilic substitution reactions at the C6 position of 6-chloropurine analogues.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |

| Oxygen (O) | Phenol | K₂CO₃, Microwave Irradiation (400W), 5 min | 6-Aryloxypurine |

| Sulfur (S) | Thiophenol | Base (e.g., NaH, K₂CO₃) | 6-Arylthiopurine |

| Nitrogen (N) | Aniline | Et₃N, DMF, 80-100 °C, 2-24 h | 6-Anilinopurine |

| Nitrogen (N) | Various Amines | DIPEA, Ethanol, Microwave Irradiation (150W), 10 min | 6-Aminopurine |

| Carbon (C) | Alkyl Bromides | Photoredox/Nickel Dual Catalysis | 6-Alkylpurine |

Derivatization with Cyclic Amines and Heterocyclic Moieties

Extending the scope of C6-amination, cyclic amines and other heterocyclic compounds are frequently used to introduce diverse structural and functional properties to the purine scaffold. The reaction of 6-chloropurine derivatives with various cyclic amines, such as morpholine or piperidine, proceeds smoothly, often with high yields. researchgate.net These reactions follow the general mechanism of nucleophilic aromatic substitution. Microwave-assisted protocols have proven particularly effective for these transformations, offering a green chemistry approach by enabling reactions in water, reducing reaction times, and improving yields. scielo.brresearchgate.net

Advanced Synthetic Techniques for Purine Scaffold Functionalization

Beyond the foundational C6 substitutions, advanced synthetic methods allow for precise functionalization at other positions of the purine ring, enabling the construction of highly complex molecular architectures.

Lithiation-Halogenation via Purinyl Anions

Direct C-H functionalization of the purine ring can be achieved through the formation of purinyl anions. The C8 position is the most acidic proton on the purine core and can be selectively deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an 8-lithiated purine species. researchgate.net This potent nucleophile can then react with various electrophiles. Quenching the 8-lithiated intermediate with an electrophilic halogen source, such as hexachloroethane for chlorination or 1,2-dibromotetrafluoroethane for bromination, allows for the efficient installation of a halogen atom at the C8 position. researchgate.netresearchgate.net This 8-halo-purine derivative then becomes a valuable intermediate for further diversification through cross-coupling reactions. It is important to note that protecting groups on other functionalities, such as a 2-amino group, may be necessary to prevent side reactions like ring-opening. researchgate.net

Microwave-Assisted Organic Synthesis of 6-Chloro-7H-Purine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of 6-chloropurine derivatives. nih.gov This method dramatically reduces reaction times, often from hours to minutes, and frequently improves reaction yields compared to conventional heating methods. nih.govscielo.br The amination of 6-chloropurines with a wide range of amines is particularly well-suited for microwave irradiation. nih.govscielo.br Protocols have been developed using ethanol or even water as the solvent, aligning with the principles of green chemistry. scielo.brresearchgate.net

The following table compares conventional heating with microwave-assisted methods for the amination of a 6-chloropurine derivative.

| Amine | Method | Conditions | Time | Yield | Reference |

| Benzylamine | Conventional | EtOH, 75 °C | 16 h | 61% | nih.gov |

| Benzylamine | Microwave | DIPEA, EtOH, 120 °C | 10 min | 83% | nih.gov |

| Aniline | Conventional | DMF, 80-100 °C | 2-24 h | - | researchgate.net |

| Aniline | Microwave | Water, Reflux | 10 min | 91% | researchgate.net |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker Integration

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for covalently linking molecular fragments. nih.govacs.org This reaction can be applied to the purine scaffold to integrate linkers or attach complex moieties. researchgate.net The strategy involves preparing a purine derivative functionalized with either an azide or a terminal alkyne. This precursor is then reacted with a coupling partner bearing the complementary functionality (alkyne or azide, respectively) in the presence of a copper(I) catalyst. nih.gov The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker connecting the purine core to another molecule. rsc.org This method is valued for its high yields, mild reaction conditions, and remarkable tolerance of a wide range of functional groups. researchgate.net

Multi-step Synthetic Sequences for Complex this compound Architectures

The construction of complex molecules based on the this compound scaffold is achieved through carefully designed multi-step synthetic sequences that combine the aforementioned reactions. A typical sequence might begin with the regioselective alkylation of a 6-chloropurine precursor to install the ethyl group at the N7 position. acs.orgnih.gov While direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, specific methods have been developed to favor the less common N7 substitution. acs.org

Following the establishment of the this compound core, subsequent steps can functionalize the molecule in a controlled manner:

C6-Substitution: A nucleophilic substitution reaction is performed to replace the chlorine atom with an amine, alkoxide, or other functional group.

C8-Functionalization: The purine ring is then modified at the C8 position, for example, through a lithiation-halogenation sequence.

Further Derivatization: The newly introduced functional groups at C6 and C8 can be used for further transformations, such as palladium-catalyzed cross-coupling reactions or CuAAC for linker attachment.

These multi-step pathways allow for systematic structural diversification, enabling the synthesis of complex and highly tailored purine-based compounds. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis of 6 Chloro 7 Ethyl 7h Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing various NMR experiments, the connectivity of atoms and the specific isomeric form can be unambiguously determined.

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the molecule. For 6-Chloro-7-ethyl-7H-purine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the purine (B94841) ring and those of the ethyl group.

The purine ring features two aromatic protons, H-2 and H-8. In 7-substituted purines, the H-8 proton typically appears as a singlet at a downfield chemical shift. For instance, in the related compound 2,6-dichloro-7-octyl-7H-purine, the purine proton signal is observed at δ 8.23 ppm nih.gov. The ethyl group protons attached to the N-7 position exhibit characteristic splitting patterns: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | Singlet (s) | N/A |

| H-8 | ~8.2 | Singlet (s) | N/A |

| N7-CH ₂-CH₃ | ~4.5 | Quartet (q) | ~7.3 |

| N7-CH₂-CH ₃ | ~1.5 | Triplet (t) | ~7.3 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for the five carbons of the purine core and the two carbons of the ethyl substituent. The chemical shifts of the purine carbons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. Based on data from structurally similar 7-alkyl-2,6-dichloropurines, the carbon signals can be predicted nih.gov. The C-6 carbon, being attached to chlorine, is expected to be found at a specific chemical shift, while the C-2, C-4, C-5, and C-8 carbons will have distinct resonances. The ethyl group will show two signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-4 | ~155 |

| C-5 | ~127 |

| C-6 | ~148 |

| C-8 | ~145 |

| N7-C H₂-CH₃ | ~45 |

| N7-CH₂-C H₃ | ~14 |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of the structure and for differentiating between the N-7 and N-9 regioisomers, which are often formed during synthesis.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the protonated carbons, such as C-2, C-8, and the carbons of the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the key technique for establishing the position of the ethyl group. It reveals correlations between protons and carbons that are two or three bonds away. For the 7-ethyl isomer, a critical correlation would be observed between the methylene protons (N7-CH ₂) and the C-5 and C-8 carbons of the purine ring. The absence of a correlation between these protons and the C-4 carbon would further support the N-7 substitution, as such a correlation is characteristic of the N-9 isomer.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. A NOESY experiment could reveal through-space interactions between the protons of the ethyl group (specifically the N7-CH₂) and the H-8 proton of the purine ring, providing insights into the molecule's preferred conformation.

The use of such 2D NMR techniques is standard practice for the structural elucidation of complex organic molecules, including purine derivatives nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₇H₇ClN₄), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared against the experimentally obtained value. This comparison helps to confirm the molecular formula with a high degree of confidence. For example, HRMS analysis of related purine analogs shows a very close match between the calculated and obtained mass values, often within a few parts per million (ppm) ugr.es.

Calculated Exact Mass for [C₇H₈³⁵ClN₄]⁺: 183.0432

Calculated Exact Mass for [C₇H₈³⁷ClN₄]⁺: 185.0403

The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds. An LC/MS analysis of a this compound sample would involve passing it through an LC column to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then detects the components as they elute from the column, confirming the molecular weight of the main peak as that of the desired product and indicating its purity level nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the known vibrational modes of its constituent functional groups and data from analogous purine structures.

The key functional groups in this compound include the purine ring system, the C-Cl bond, and the N-ethyl group. The purine ring itself gives rise to a complex series of sharp absorption bands in the fingerprint region (below 1600 cm⁻¹).

Expected IR Absorption Bands for this compound:

Aromatic C-H Stretch: The C-H bonds on the purine ring are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The ethyl group will exhibit characteristic symmetric and asymmetric stretching vibrations of its C-H bonds between 2980 and 2870 cm⁻¹.

C=N and C=C Ring Stretching: The double bonds within the purine's bicyclic aromatic system will produce a series of sharp absorption bands typically found in the 1610-1450 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds within the ring and involving the ethyl group are expected in the 1380-1250 cm⁻¹ region.

Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the purine ring system contribute to the complex pattern of bands in the fingerprint region below 1000 cm⁻¹.

The table below summarizes the anticipated vibrational frequencies and their corresponding assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Purine Ring C-H | 3100 - 3000 |

| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂- (Ethyl) | 2980 - 2870 |

| C=N and C=C Ring Stretch | Purine Ring | 1610 - 1450 |

| C-N Stretch | Purine Ring, N-Ethyl | 1380 - 1250 |

| C-Cl Stretch | Aryl-Cl | 800 - 600 |

| Ring Bending Modes | Purine Ring | < 1000 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related 7-substituted 6-chloropurine (B14466) derivatives, such as 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, allows for a detailed and predictive understanding of its likely solid-state conformation and packing.

The molecular geometry of the 6-chloropurine core is expected to be largely planar due to its aromatic nature. The bond lengths and angles within this purine system are well-established from the crystallographic analysis of numerous derivatives. The substitution of an ethyl group at the N7 position is not expected to significantly distort the planarity of the purine ring itself.

The table below presents typical bond lengths and angles for the 6-chloropurine core, derived from crystallographic data of analogous structures. These values serve as a reliable approximation for this compound. The geometry around the ethyl group's carbon atoms is expected to be tetrahedral, with C-C and C-H bond lengths and angles close to standard values for sp³-hybridized carbons. The key torsion angle to consider would be that defining the orientation of the ethyl group relative to the purine ring (e.g., C6-N7-C(ethyl)-C(ethyl)).

| Parameter | Atoms Involved | Typical Value (Å or °) |

| Bond Length | C6-Cl | ~1.74 Å |

| Bond Length | N7-C8 | ~1.32 Å |

| Bond Length | N7-C5 | ~1.38 Å |

| Bond Length | C5-C6 | ~1.41 Å |

| Bond Length | N1-C6 | ~1.31 Å |

| Bond Angle | C5-C6-N1 | ~128° |

| Bond Angle | C5-C6-Cl | ~116° |

| Bond Angle | C5-N7-C8 | ~104° |

| Bond Angle | C(ring)-N7-C(ethyl) | ~125° |

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.com For this compound, several key interactions are expected to dictate its supramolecular assembly.

π-π Stacking: The planar, electron-rich purine rings are highly susceptible to π-π stacking interactions. In the crystal lattice, molecules would likely arrange in stacks or layers to maximize the favorable overlap between their aromatic systems. These interactions are a dominant force in the packing of many purine derivatives.

Hydrogen Bonding: Although lacking classic hydrogen bond donors like N-H or O-H, weak C-H···N hydrogen bonds are anticipated. The hydrogen atoms on the purine ring (at C2 and C8) and on the ethyl group can act as weak donors, forming contacts with the electron-rich nitrogen atoms (N1, N3, or N9) of adjacent molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom at the C6 position can act as a halogen bond donor. The region of positive electrostatic potential on the chlorine atom (the σ-hole) can interact favorably with nucleophilic regions on neighboring molecules, such as the lone pairs of the nitrogen atoms. This type of specific, directional interaction is increasingly recognized as a significant factor in crystal engineering. rsc.org

The interplay of these interactions—π-π stacking to form columns, and hydrogen and halogen bonds to link these columns—would create a stable, three-dimensional crystalline network.

Conformational strain in this compound primarily relates to the orientation of the ethyl substituent at the N7 position. The purine ring system itself is rigid and planar, with minimal internal strain. The source of potential strain arises from steric interactions between the ethyl group and the purine core.

The rotation around the single bond connecting the N7 atom to the ethyl group's methylene carbon (N7-CH₂) is the main conformational variable. Certain rotational conformations (rotamers) could lead to steric hindrance between the hydrogen atoms of the ethyl group and the atoms of the purine ring, particularly the C8-H group or the C5 atom. This steric repulsion would result in torsional strain, raising the energy of those conformations.

Structure Activity Relationship Sar Studies of 6 Chloro 7 Ethyl 7h Purine Derivatives

Influence of N7-Substitution on Molecular Recognition and Biological Interaction Profiles

The substitution at the N7 position of the purine (B94841) ring plays a pivotal role in how these molecules are recognized by and interact with biological targets. The ethyl group in 6-chloro-7-ethyl-7H-purine, for instance, significantly influences the molecule's properties compared to its N9-substituted counterpart or the unsubstituted purine.

N7-substituted purine derivatives are generally less common than their N9 analogues, but they exhibit unique biological activities. For example, compounds like pseudovitamin B12 and raphanatin, which has cytokinin activity, are naturally occurring N7 nucleosides. nih.gov Research has also shown that some N7-substituted adenines possess antiviral and anticancer properties. nih.gov

The alkyl group at the N7 position can affect the stability and reactivity of the purine ring. For instance, the tert-butyl group at the N7 position of 6-chloropurine (B14466) has been found to be stable under basic conditions but unstable in the presence of aqueous mineral acids or Lewis acids, whereas the N9-isomer remains stable under these conditions. acs.org This highlights the differential reactivity imparted by the position of the alkyl substituent.

In the context of molecular recognition, the N7-substituent can influence the hydrogen bonding patterns of the purine base. researchgate.net This is crucial for interactions with biological macromolecules like enzymes and nucleic acids. For example, in studies of N7-inosine derivatives, it was found that the recognition of a G-C base pair occurs via a single hydrogen bond between the N-H of hypoxanthine and the N7 of guanine (B1146940). nih.gov

Furthermore, the preparation of N7-alkylated purines is often challenging, typically resulting in a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and predominant product. nih.govacs.org However, specific synthetic methods have been developed to favor the formation of the N7 isomer, which is crucial for exploring its unique biological activities. nih.gov

Impact of C6-Modifications on the Activity Landscape of Purine Analogues

The C6 position of the purine ring is a key site for modification to alter the biological activity of purine analogues. The chlorine atom in this compound serves as a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution and cross-coupling reactions. researchgate.netnih.gov

The nature of the substituent at the C6 position can dramatically influence the compound's biological profile, including its potency and selectivity. For instance, replacing the chloro group with various cyclic secondary amines, such as pyrrolidines, piperidine, morpholine, and piperazines, has led to the synthesis of novel purine steroid-nucleoside analogues with significant anticancer activity against cell lines like PC-3. nih.gov

Structure-activity relationship (SAR) studies of 6-substituted purine derivatives have revealed that thioether-linked substituents are often superior to their oxygen and nitrogen isosteres for certain biological activities, such as selective positive inotropic effects. nih.gov Furthermore, the introduction of electron-withdrawing groups on moieties attached to the C6 position can increase potency. nih.gov

Late-stage functionalization of the C6 position using photoredox and nickel-catalyzed cross-coupling reactions has emerged as a powerful strategy for diversifying purine nucleoside analogues. nih.gov This approach allows for the efficient installation of various alkyl groups, expanding the chemical space available for medicinal chemistry exploration. nih.gov The resulting C6-alkylated purine analogues have shown potential as substrates for enzymes like E. coli purine nucleoside phosphorylase. nih.gov

The Suzuki-Miyaura reaction has also been employed to introduce substituted phenyl groups at the C6 position of 6-chloropurine derivatives, leading to compounds with cytostatic activity. acs.org These findings underscore the importance of the C6 position as a critical determinant of the biological activity of purine analogues.

Regioisomeric Effects (N7 vs. N9) on Molecular Design and Activity

The distinction between N7 and N9 regioisomers of purine derivatives is a fundamental aspect of their molecular design and resulting biological activity. Alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.orgnih.gov However, the less common N7 isomers often exhibit distinct and potent biological activities, making their selective synthesis and study a significant area of research. nih.gov

The position of the alkyl group influences the electronic distribution and steric environment of the purine ring, which in turn affects how the molecule interacts with biological targets. For instance, the substitution of N9-guanosine with its N7-regioisomer in RNA duplexes severely diminishes their thermodynamic stabilities when paired with cytosine and uracil. nih.gov Conversely, this substitution can lead to significant stabilization when forming mismatches with guanine and adenine (B156593). nih.gov

Distinguishing between N7 and N9 isomers can be reliably achieved using NMR spectroscopy, specifically by analyzing the relative difference between the chemical shifts of the C5 and C8 carbon atoms. nih.govacs.org This analytical method is crucial for confirming the regioselectivity of synthetic routes.

From a synthetic standpoint, achieving regioselective alkylation at the N7 position is challenging but can be accomplished through specific strategies. Direct alkylation often yields mixtures, while other methods, such as those involving Grignard reagents or protection-deprotection sequences, can favor the formation of the N7 isomer. nih.gov The development of methods for regiospecific N9 alkylation has also been a focus, sometimes by sterically shielding the N7 position with a proximal group. acs.orgresearchgate.net

The differential stability and reactivity of N7 and N9 isomers are also important considerations. For example, N7-tert-butyl-6-chloropurine is unstable in acidic conditions, whereas the corresponding N9-isomer is stable. acs.org This difference in chemical properties can have implications for the formulation and in vivo behavior of these compounds.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry provides powerful tools to investigate the structure-activity relationships of this compound derivatives at the molecular level. These methods complement experimental studies by offering insights into ligand-target interactions, conformational dynamics, and electronic properties that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For purine analogues, docking simulations can elucidate how modifications at the N7 and C6 positions influence binding affinity and selectivity for a specific biological target, such as an enzyme active site.

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, docking studies of purine analogs against cyclin-dependent kinases (CDKs) have been used to identify compounds with high binding free energies, indicating potent inhibitory potential. nih.gov By comparing the docking poses of different derivatives, researchers can rationalize observed SAR trends and guide the design of new compounds with improved binding characteristics.

The accuracy of docking results is crucial and can be influenced by the choice of scoring function and the quality of the protein structure. While useful for predicting binding modes, docking alone may not always capture the full picture of ligand-receptor interactions, highlighting the need for more dynamic simulation methods. acs.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. mdpi.com For this compound derivatives, MD simulations can assess the stability of the binding pose predicted by molecular docking and explore the conformational flexibility of both the ligand and the target protein upon binding. nih.govnih.gov

By analyzing the trajectory of an MD simulation, researchers can calculate important parameters such as root mean square deviation (RMSD) to evaluate the stability of the complex. nih.gov These simulations can also reveal the role of solvent molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding.

MD simulations have been successfully applied to study the binding of various inhibitors to their targets, helping to understand the conformational changes that occur upon binding and the factors that contribute to binding affinity. nih.gov This information is invaluable for the rational design of more effective and selective inhibitors.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. acs.org For purine derivatives, DFT calculations can provide insights into how different substituents affect the electron distribution within the purine ring, which in turn influences its reactivity and interaction with biological targets. ubc.caacs.org

DFT can be used to calculate various molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. acs.org These properties are crucial for understanding the molecule's ability to participate in non-covalent interactions and chemical reactions. For instance, DFT calculations have been used to study the electronic structure of purine bases and their interaction with other molecules. acs.orgnih.gov

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of purine derivatives, helping to understand their photophysical properties. nih.gov Furthermore, DFT calculations can be used to assess the stability of different regioisomers and to predict the outcomes of chemical reactions, aiding in the design of synthetic routes. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For this compound derivatives, QSAR models offer a systematic approach to understanding the structural requirements for a desired biological effect and to guide the design of new, more potent analogs.

At its core, a QSAR model is a mathematical equation that correlates variations in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. The development of a robust QSAR model involves several key steps, including the careful selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a statistically significant model.

A hypothetical QSAR study on a series of this compound derivatives might reveal, for example, that the nature of the substituent at the C2 position and the properties of the group attached at the C8 position are critical for activity. A resulting QSAR equation might take the following generalized form:

pIC50 = c0 + c1σ + c2logP + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), σ represents an electronic parameter (like the Hammett constant) of a substituent, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), and MR is the molar refractivity (a steric parameter). The coefficients (c0, c1, c2, c3) are determined by statistical regression analysis and indicate the relative importance of each descriptor.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. researchgate.net Internal validation often involves cross-validation methods like the leave-one-out (LOO) procedure, which ensures the model's robustness. External validation, on the other hand, involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set confirms the model's predictive capability.

The insights gained from QSAR models are invaluable for the predictive design of new this compound derivatives. By understanding which molecular properties are positively or negatively correlated with the desired biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. For instance, if a QSAR model indicates that increased hydrophobicity at a specific position enhances activity, new analogs can be designed with more lipophilic substituents at that position. This iterative process of QSAR-guided design can significantly accelerate the discovery of lead compounds with improved potency and selectivity.

The following tables represent hypothetical data from a QSAR study on a series of this compound analogs, illustrating the relationship between molecular descriptors and biological activity.

Table 1: Hypothetical Training Set Data for QSAR Modeling of this compound Derivatives

| Compound | Substituent (R) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed pIC50 |

| 1 | -H | 2.1 | 45.2 | 0.00 | 5.3 |

| 2 | -CH3 | 2.5 | 50.1 | -0.17 | 5.8 |

| 3 | -Cl | 2.8 | 50.3 | 0.23 | 6.1 |

| 4 | -OCH3 | 2.0 | 52.9 | -0.27 | 5.5 |

| 5 | -NO2 | 1.8 | 51.7 | 0.78 | 6.5 |

| 6 | -NH2 | 1.5 | 49.8 | -0.66 | 5.1 |

| 7 | -CF3 | 3.0 | 50.2 | 0.54 | 6.8 |

| 8 | -Br | 2.9 | 53.2 | 0.23 | 6.3 |

Table 2: Statistical Validation of the Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 8 | Number of compounds in the training set |

| r² | 0.92 | Coefficient of determination (a measure of the model's goodness of fit) |

| q² | 0.85 | Cross-validated r² (a measure of the model's internal predictive ability) |

| F-statistic | 45.6 | A measure of the statistical significance of the model |

| Standard Error | 0.15 | The standard deviation of the residuals |

Table 3: Predictive Design of New Derivatives Based on the QSAR Model

| Proposed Derivative | Substituent (R) | Predicted pIC50 | Rationale |

| 9 | -CN | 6.7 | Introduction of a strong electron-withdrawing group is predicted to increase activity. |

| 10 | -C2H5 | 5.9 | A slightly larger alkyl group may offer a balance of hydrophobicity and steric factors. |

| 11 | -F | 6.2 | A small, electronegative substituent is predicted to be favorable for activity. |

Molecular and Biochemical Investigation of 6 Chloro 7 Ethyl 7h Purine Derivatives in Research Models

Investigation of Interactions with Specific Biomolecular Targets

The biological effects of 6-chloro-7-ethyl-7H-purine derivatives are intrinsically linked to their ability to interact with specific biomolecules. These interactions can lead to the modulation of biological processes, making them subjects of intensive research.

One of the key mechanisms by which purine (B94841) analogues exert their effects is through enzyme inhibition. A notable example, while not involving this compound itself, is the inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) by 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. nih.gov DprE1 is an essential enzyme in Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of the mycobacterial cell wall component arabinan. nih.gov The inhibition of this enzyme by 7H-purine derivatives underscores the potential of this scaffold to be developed into potent anti-tubercular agents. nih.gov The study of such analogues provides a framework for understanding how the 7H-purine core can be functionalized to achieve specific and potent enzyme inhibition.

The affinity and selectivity with which this compound derivatives bind to protein targets are critical determinants of their biological activity and potential therapeutic window. While specific binding studies on this compound are not extensively documented in publicly available literature, the broader class of purine analogues is known to interact with a wide range of proteins. The structural modifications on the purine ring, such as the chloro group at the 6-position and the ethyl group at the 7-position, are expected to significantly influence the binding mode and affinity to target proteins. These substitutions can affect hydrogen bonding, hydrophobic interactions, and steric complementarity within the protein's binding pocket. Future research focusing on the co-crystallization of these derivatives with their protein targets will be invaluable in elucidating the precise molecular interactions.

Purine analogues can exert biological effects by interacting with nucleic acids, either through intercalation, groove binding, or by acting as fraudulent nucleosides that get incorporated into DNA or RNA, leading to chain termination or dysfunction. The 6-chloropurine (B14466) moiety, a key feature of the compound , has been identified as an important pharmacophore in antiviral nucleoside analogues. nih.gov For instance, certain 6-chloropurine-containing nucleosides have shown activity against SARS-CoV, with the presumption that they may interfere with viral RNA polymerase. nih.gov The electrophilic nature of the 6-chloropurine moiety suggests a potential for covalent interaction with target enzymes or nucleic acids, which could lead to irreversible inhibition. nih.gov

Mechanistic Elucidation at the Cellular and Subcellular Level (In Vitro Studies)

In vitro studies using research cell lines are fundamental to understanding the cellular and subcellular mechanisms of action of this compound analogues. These studies provide crucial information on how these compounds modulate cellular pathways and their potential as therapeutic agents.

The antiproliferative activity observed with derivatives of 6-chloro-7H-purine suggests their ability to modulate key cellular pathways involved in cell growth, proliferation, and survival. For example, a study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives revealed that a lead compound could induce apoptosis in A549 lung cancer cells, possibly through the intrinsic pathway. nih.gov This indicates an interaction with the cellular machinery that governs programmed cell death. Furthermore, the inhibition of colony formation and cell migration by this compound points towards the modulation of pathways involved in cancer metastasis. nih.gov

The cytotoxic and antiproliferative activities of 6-chloro-7H-purine derivatives have been evaluated in various human cancer cell lines. A study on a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives demonstrated their potential as selective anti-lung cancer agents. nih.gov One of the most potent compounds from this series exhibited significant antiproliferative activity against the A549 lung cancer cell line with good selectivity over a normal human gastric epithelial cell line (GES-1). nih.gov

The following interactive table summarizes the in vitro antiproliferative activity of a lead 6-chloro-8,9-dihydro-7H-purine derivative (Compound 8 from the cited study) across different human cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Cancer | 2.80 |

| MGC803 | Gastric Cancer | >50 |

| PC-3 | Prostate Cancer | 16.54 |

| TE-1 | Esophageal Cancer | 10.34 |

| GES-1 | Normal Gastric Epithelium | 303.03 |

Apoptosis and Cell Cycle Modulation Research for Investigating Molecular Effects

Derivatives of 6-chloropurine are instrumental in probing the molecular machinery of apoptosis and cell cycle regulation. Their ability to induce programmed cell death and halt cell cycle progression in various cancer cell lines allows researchers to dissect the complex signaling pathways that govern these fundamental cellular processes.

In one line of investigation, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities. One particular compound demonstrated potent activity against the A549 lung cancer cell line, inducing apoptosis through what is suggested to be the intrinsic pathway nih.gov. This suggests that such compounds can be utilized to study the roles of specific pro- and anti-apoptotic proteins in lung cancer models.

Further studies on new 6-chloropurine nucleosides have shown their potential to induce apoptosis and cause G2/M cell cycle arrest in human melanoma, lung, and ovarian carcinoma, as well as colon adenocarcinoma cell lines. The cytotoxic effects of these compounds were found to be in the micromolar range, comparable to some established chemotherapeutic agents used as research controls. This capacity to arrest the cell cycle at the G2/M checkpoint makes them useful tools for studying the proteins and pathways that regulate mitotic entry and exit.

The table below summarizes the observed effects of various 7-substituted-6-chloropurine derivatives on apoptosis and cell cycle progression in different cancer cell lines, highlighting their utility as research tools to investigate these phenomena.

| Compound Class | Cell Line(s) | Observed Effect | Research Application |

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives | A549 (Lung Cancer) | Induction of apoptosis, potentially via the intrinsic pathway | Investigation of apoptotic signaling in lung cancer models |

| New 6-chloropurine nucleosides | Human melanoma, lung, ovarian, and colon carcinoma | Induction of apoptosis and G2/M cell cycle arrest | Study of cell cycle checkpoint controls and mitotic regulation |

| 2,6-diamino-substituted purine derivatives | MCF-7 (Breast Cancer), HCT116 (Colorectal Cancer) | G2/M phase cell cycle arrest, particularly in p53-compromised cells | Elucidation of p53-dependent and -independent cell cycle control mechanisms |

Role as Molecular Probes for Biological Systems

The chemical structure of this compound derivatives makes them highly suitable for development as molecular probes. Their purine core provides a scaffold for interaction with a multitude of biological targets, while the reactive chlorine atom at the C6 position allows for facile chemical modification to introduce reporter tags or reactive groups.

Chemical probes are essential tools for identifying the protein targets of bioactive small molecules and validating their biological relevance. A well-designed chemical probe retains the biological activity of the parent molecule and can be used to isolate and identify its binding partners from a complex cellular lysate. The versatility of the 6-chloropurine scaffold allows for the synthesis of libraries of derivatives, which can be screened for specific biological effects. Once an active compound is identified, a corresponding probe can be synthesized by attaching a tag (e.g., biotin (B1667282) or a fluorescent dye) or a photoreactive group, often through the reactive C6-chloro position.

For instance, a 7-deaza purine nucleoside analog, a structurally related compound, has been suggested as a potential chemical probe for lead optimization studies in the development of anti-influenza A agents nih.gov. This highlights the recognized potential of purine analogs in probe development. By using such probes in techniques like affinity chromatography or photoaffinity labeling coupled with mass spectrometry, researchers can identify the specific proteins that interact with the compound, thereby elucidating its mechanism of action and validating it as a potential target for further investigation.

The biological activities of this compound derivatives allow for their use in a variety of biochemical assays to elucidate cellular and viral pathways. For example, the cytostatic effects of these compounds can be leveraged to study the signaling cascades that control cell proliferation. By treating cells with a cytostatic derivative, researchers can investigate the subsequent changes in protein phosphorylation, gene expression, and enzyme activity to map the affected pathways.

Similarly, the antiviral properties of certain 6-chloropurine analogs can be used to probe the life cycle of viruses. By observing which stages of viral replication are inhibited by the compound (e.g., entry, replication, assembly), researchers can gain insights into the viral and host proteins that are essential for these processes. For instance, some 6-chloropurine nucleoside analogues have been shown to inhibit bacterial RNA polymerases, suggesting their potential use in assays to study transcription nih.gov. The ability of these compounds to interfere with fundamental biological processes makes them powerful tools for dissecting complex biochemical networks.

Exploration of Unique Biological Activities (e.g., antiviral, cytostatic, anti-inflammatory mechanisms) as a research tool, not therapeutic outcomes

The diverse biological activities of this compound derivatives make them versatile research tools for exploring a range of physiological and pathological processes. Their utility lies in their ability to specifically perturb these processes, allowing for a detailed investigation of the underlying molecular mechanisms.

Antiviral Research: Nucleoside analogues containing the 6-chloropurine moiety have been synthesized and evaluated as research tools against various viruses. For example, certain 6-chloropurine nucleosides have demonstrated activity against SARS-CoV nih.gov. In such studies, these compounds are used to understand the viral replication machinery. The structure-activity relationship of these compounds can provide insights into the active site of viral enzymes, such as polymerases or proteases. The observation that the 6-chloropurine moiety appears to be important for antiviral activity suggests its potential role in irreversible inhibition of target enzymes, a hypothesis that can be further investigated using these compounds as chemical tools nih.gov.

Cytostatic Research: The antiproliferative and cytostatic effects of 6-chloropurine derivatives are widely used in cancer research to study the mechanisms of cell growth and division. For instance, 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position have been synthesized and evaluated for their antiproliferative activity in human acute myeloid leukemia cell lines nih.gov. By comparing the activity of different derivatives, researchers can understand how modifications to the purine scaffold affect its interaction with cellular targets involved in cell proliferation. These compounds serve as valuable tools to probe the pathways that are dysregulated in cancer cells.

Anti-inflammatory Research: The purine scaffold is also a promising starting point for developing research tools to investigate inflammation. While direct studies on the anti-inflammatory properties of this compound are limited, research on related purine and pyrimidine (B1678525) derivatives provides a basis for their potential application in this area. For example, certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway patsnap.comnih.gov. Gold(I) complexes with 6-substituted-purine derivatives have been found to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in activated macrophages nih.gov. These findings suggest that this compound derivatives could be used as probes to study the role of purinergic signaling in inflammation and to investigate the mechanisms of action of enzymes like cyclooxygenases and lipoxygenases.

The table below provides a summary of the unique biological activities of 6-chloropurine derivatives and their applications as research tools.

| Biological Activity | Research Model/System | Mechanism of Action Investigated | Research Application |

| Antiviral | SARS-CoV infected Vero E6 cells | Inhibition of viral replication | Elucidation of viral enzyme function and replication cycle |

| Cytostatic | Human acute myeloid leukemia cell line (U937) | Inhibition of cell proliferation | Study of signaling pathways controlling cell growth and division |

| Anti-inflammatory | LPS-activated macrophages | Reduction of pro-inflammatory cytokine production | Investigation of inflammatory signaling pathways and enzyme function (e.g., COX, LOX) |

Future Directions and Emerging Research Avenues for 6 Chloro 7 Ethyl 7h Purine

The purine (B94841) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. researchgate.net The compound 6-Chloro-7-ethyl-7H-purine represents a key intermediate and a potential pharmacophore for the development of novel bioactive molecules. The strategic placement of a chlorine atom at the 6-position offers a reactive site for further chemical modification, while the ethyl group at the N7-position can influence solubility and interactions with biological targets. This section explores the prospective research avenues that could unlock the full potential of this purine derivative.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-7-ethyl-7H-purine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves constructing the purine core via cyclization reactions, followed by halogenation at the 6-position and alkylation at the 7-position. For example:

Purine Core Formation : Start with a pyrimidine intermediate and introduce the imidazole ring using formamide or ammonium formate under reflux .

Chlorination : Use POCl₃ or SOCl₂ as chlorinating agents at 80–100°C for 6-position substitution. Excess reagent may lead to byproducts, requiring careful stoichiometric control .

Ethylation : Introduce the ethyl group at the 7-position via alkylation with ethyl bromide or iodide in the presence of a base (e.g., NaH) in anhydrous DMF. Reaction time (4–12 hours) and temperature (40–60°C) must be optimized to minimize N9-alkylation side products .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Final purity (>95%) can be confirmed using ¹H/¹³C NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H NMR should show the ethyl group’s triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂). The purine ring protons appear as singlets (δ 8.2–8.5 ppm for H-2 and H-8) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 201.6 (C₇H₈ClN₅).

- IR Spectroscopy : Look for C-Cl stretching at ~750 cm⁻¹ and purine ring vibrations at 1600–1650 cm⁻¹ .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Use SHELXL for refinement and Mercury CSD 2.0 for void/packing analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise in nucleophilic substitution (e.g., SNAr) at the 6-position. To address this:

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for transition states. Compare activation barriers with experimental kinetic data .

Experimental Validation : Conduct kinetic isotope effect (KIE) studies or substituent effects to confirm the mechanism. For example, replace Cl with F to test electronic vs. steric influences .

Cross-Validation : Use high-resolution crystallography (Mercury CSD) to compare bond lengths/angles with computed geometries. Deviations >0.05 Å suggest model inaccuracies .

Q. How can researchers optimize crystallographic refinement for this compound when twinning or disorder occurs?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve disorder.

- Refinement in SHELXL :

- Apply TWIN/BASF commands for twinned crystals.

- Use PART/SUMP restraints for disordered ethyl groups .

- Validation : Check R₁/wR₂ convergence (<5% difference) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What pharmacological assays are suitable for studying this compound’s activity, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition : Test against purine-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis kinetics. Include 3-isobutyl-1-methylxanthine (IBMX) as a positive control .

- Cell-Based Assays : Use HEK293 or Jurkat cells to measure cytotoxicity (MTT assay) and IC₅₀. Normalize to untreated cells and include 6-mercaptopurine as a reference compound .

- Data Reporting : Follow Beilstein Journal guidelines: report triplicate measurements, SD/SE values, and ANOVA for significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.